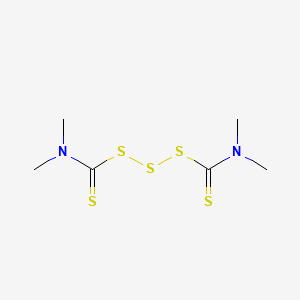

Tetramethylthiuram trisulfide

Description

General Overview of N,N,N',N'-Tetraalkylthiuram Polysulfides

N,N,N',N'-Tetraalkylthiuram polysulfides are a family of organosulfur compounds with the general formula (R₂NCS)₂Sₓ, where R is an alkyl group and x is greater than or equal to one. The simplest members of this family are the monosulfides (x=1), disulfides (x=2), and higher polysulfides. These compounds are typically yellow, crystalline solids soluble in organic solvents. wikipedia.org

They are known for their role as vulcanization accelerators in the rubber industry. wikipedia.orgchemicalbook.com The synthesis of these compounds can be achieved through various methods, including the oxidation of dithiocarbamates. For instance, tetramethylthiuram disulfide can be prepared from the condensation reaction of dimethylamine (B145610) and carbon disulfide, followed by oxidation. chemicalbook.comatamankimya.com

Significance of Sulfur-Rich Organics in Advanced Chemical Systems

Sulfur-rich organic compounds are integral to numerous natural and industrial processes. wikipedia.org In nature, they are found in essential amino acids like cysteine and methionine and play a crucial role in the structure of proteins through disulfide linkages. wikipedia.orglibretexts.org The versatile chemistry of sulfur, with its multiple oxidation states, makes it ideal for redox reactions and electron transfer processes in biological systems. nih.gov

In the realm of advanced materials, organosulfur compounds are explored for their potential in high-energy-density batteries. rsc.orgiu.edu Specifically, thiuram polysulfides have been investigated as cathode materials in lithium-sulfur batteries, demonstrating high material utilization and reversible redox reactions. rsc.orgiu.eduresearchgate.net Their ability to act as polysulfide scavengers helps to suppress the "shuttle effect," a major challenge in the practical application of lithium-sulfur batteries, thereby enhancing capacity retention and rate performance. nih.govacs.org

Specific Academic Focus on Tetramethylthiuram Trisulfide (TMTT) within Thiuram Chemistry

Within the broader class of thiuram polysulfides, this compound (TMTT) has been a subject of specific academic interest. Research has focused on understanding its fundamental chemical properties, such as the energetics of its sulfur-sulfur bonds. Ab initio calculations have shown that the homolytic cleavage of one of the S-S bonds in TMTT requires a significant amount of energy, indicating a relatively stable molecule. acs.orgfigshare.comfigshare.com

Studies have also delved into the complexation of TMTT with metal compounds, particularly those of zinc, which are used as activators in rubber vulcanization. researchgate.netnih.gov Quantum chemical methods have been employed to characterize the structures and formation energies of various zinc complexes with TMTT and related species. These studies suggest that the dissociation of the S-S bond in TMTT is significantly facilitated upon reaction with zinc oxide clusters, a key insight into the mechanism of vulcanization. researchgate.netnih.gov Furthermore, the discrepancy in the literature regarding the precise chemical constitution of what is referred to as tetramethylthiuram tetrasulfide has led to research aimed at developing non-polluting and high-yield synthesis methods for these higher-order thiuram polysulfides. google.com

Structure

3D Structure

Properties

CAS No. |

2801-10-7 |

|---|---|

Molecular Formula |

C6H12N2S5 |

Molecular Weight |

272.5 g/mol |

IUPAC Name |

(dimethylcarbamothioyldisulfanyl) N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/C6H12N2S5/c1-7(2)5(9)11-13-12-6(10)8(3)4/h1-4H3 |

InChI Key |

POGCDSBCFBBVFJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=S)SSSC(=S)N(C)C |

Origin of Product |

United States |

Molecular Structure, Bonding, and Spectroscopic Characterization of Tetramethylthiuram Trisulfide

Theoretical and Experimental Structural Elucidation

While experimental crystal structures for the related tetramethylthiuram monosulfide and disulfide are well-documented, detailed structural data for the trisulfide primarily stem from computational chemistry. researchgate.net Quantum chemical methods, such as density functional theory (DFT), have been employed to calculate the molecule's equilibrium geometry and energetic properties. researchgate.net

Theoretical calculations provide precise information on the key structural parameters of the Tetramethylthiuram trisulfide molecule. The molecule features two planar dimethylthiocarbamoyl, (CH₃)₂NCS, units connected by a central trisulfide (-S-S-S-) chain.

Table 1: Calculated Structural Parameters for this compound (Note: The following data are derived from theoretical calculations, as comprehensive experimental crystal structure data is not widely available. Actual experimental values may vary.)

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Lengths (Å) | ||

| C=S (thiocarbonyl) | ~1.68 | |

| C-S (thioamide) | ~1.80 | |

| C-N (thioamide) | ~1.34 | |

| S-S (central bond) | ~2.06 | |

| S-S (terminal bonds) | ~2.05 | |

| Bond Angles (°) | ||

| S-S-S | ~107 | |

| C-S-S | ~104 | |

| S-C-N | ~125 | |

| Dihedral Angles (°) | ||

| C-S-S-S | ~±90 | |

| S-S-S-C | ~±90 |

The trisulfide chain in this compound is flexible, allowing for the existence of multiple conformational isomers. The relative stability of these conformers is determined by the rotational barriers around the S-S bonds. researchgate.net Computational studies suggest that the most stable conformations are those that minimize steric hindrance between the bulky terminal dimethylthiocarbamoyl groups. These stable structures typically feature a non-planar, helical arrangement of the C-S-S-S-C backbone, with dihedral angles around the S-S bonds of approximately ±90°. scispace.com This avoids the eclipsing interactions that would destabilize a planar conformation.

Vibrational Spectroscopy for Structural Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for characterizing the structure of polysulfide compounds like this compound. uwo.caresearchgate.net These methods probe the molecule's fundamental vibrations, providing a unique "fingerprint" that can be used for identification and structural analysis. ksu.edu.sa

Infrared spectroscopy is particularly sensitive to the vibrations of polar functional groups. ksu.edu.sa In this compound, the most prominent IR absorption bands are associated with the dimethylamino and thiocarbonyl groups. The C-N stretching vibration, due to its partial double bond character, appears as a strong band in the spectrum. The C=S stretching vibration is also a key diagnostic peak. Simulated infrared spectra, generated through computational chemistry, can aid in the assignment of experimental bands. researchgate.net

Table 2: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

| ~1500 | ν(C-N) stretch (thioureide band) | Strong |

| ~1250 | CH₃ rock + ν(C-N) | Medium |

| ~1050 | ν(C=S) stretch | Medium |

| ~970 | ν(C-S) stretch | Medium |

| ~430-490 | ν(S-S) stretch | Weak-Medium |

Raman spectroscopy is highly effective for studying the non-polar S-S bonds in the trisulfide chain. ksu.edu.sa The S-S stretching vibrations give rise to strong and characteristic signals in the Raman spectrum, typically in the 400-500 cm⁻¹ region. researchgate.net The intensity and position of these bands can provide insight into the conformation and length of the polysulfide chain. The strong Raman activity of the S-S bonds makes this technique complementary to IR spectroscopy for a complete structural characterization. researchgate.net

Table 3: Key Raman Spectroscopic Bands for this compound

| Raman Shift (cm⁻¹) | Vibrational Assignment | Intensity |

| ~1500 | ν(C-N) stretch (thioureide band) | Medium |

| ~1050 | ν(C=S) stretch | Strong |

| ~430-490 | ν(S-S) stretch | Very Strong |

| ~250 | δ(CSSS) deformation | Medium |

To definitively assign the observed vibrational bands in the IR and Raman spectra to specific atomic motions, a normal coordinate analysis is performed. researchgate.net This theoretical treatment models the molecule as a system of masses and springs, allowing for the calculation of fundamental vibrational frequencies and their corresponding modes. govinfo.gov Studies on a series of tetramethylthiuram sulfides, including mono-, di-, and tetrasulfides, have demonstrated that many vibrational modes are highly coupled. researchgate.net For instance, the C-S stretching vibration often mixes with other modes and contributes to frequencies across a broad region. researchgate.net The normal coordinate analysis helps to disentangle these complex vibrations and provides a reliable basis for interpreting the spectroscopic data, confirming the structural assignments derived from other methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Analysis

Detailed research findings and data tables for the NMR analysis of this compound are not available in the reviewed scientific literature.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Detailed research findings and data tables for the mass spectrometry analysis of this compound are not available in the reviewed scientific literature.

Chemical Reactivity and Mechanistic Pathways of Tetramethylthiuram Trisulfide

Homolytic Dissociation of Sulfur-Sulfur Bonds

The sulfur-sulfur bonds within the trisulfide linkage of Tetramethylthiuram trisulfide are susceptible to homolytic cleavage, a process where the bond breaks symmetrically, yielding two radical species. This dissociation is a key step in its function as a sulfur donor and radical initiator in various chemical transformations.

Enthalpies of S-S Bond Cleavage in this compound

The energy required to break the S-S bonds homolytically is a critical parameter for understanding the compound's thermal stability and reactivity. Ab initio calculations have been employed to determine the bond dissociation enthalpy for the central S-S bond in this compound. Research indicates that the cleavage of one of the S-S bonds in this compound (TMTT) requires an enthalpy of 191.1 kJ mol⁻¹ researchgate.netacs.org. This value is higher than the 150.0 kJ mol⁻¹ required for the analogous disulfide (Tetramethylthiuram disulfide, TMTD), indicating a comparatively more stable sulfur-sulfur linkage in the trisulfide under thermal conditions researchgate.netacs.org.

| Compound | Bond | **Dissociation Enthalpy (kJ mol⁻¹) ** |

| This compound (TMTT) | S-S | 191.1 researchgate.netacs.org |

| Tetramethylthiuram Disulfide (TMTD) | S-S | 150.0 researchgate.net |

Kinetics of Radical Formation and Propagation

The homolytic cleavage of the S-S bond is the initiation step for radical formation. The rate of this process is dependent on temperature and the presence of other chemical species that can facilitate the dissociation. While specific kinetic rate constants for the radical formation from this compound are not extensively detailed in the available literature, the process is understood to be the rate-determining step in the reactions it initiates.

Generation and Characterization of Thiuram-Derived Radicals (e.g., Me2NCSn•)

The thermal or photochemical decomposition of this compound generates thiuram-derived radicals, generically represented as Me₂NCSₙ•. The primary radicals formed upon the initial S-S bond scission would be of the type Me₂NCS₂• and Me₂NCS•.

The characterization of these transient species is challenging due to their high reactivity and short lifetimes. Electron Spin Resonance (ESR) spectroscopy is a primary technique used for their detection and characterization. ESR studies, supported by computational calculations of g-tensors, can confirm the presence of these radicals and provide insight into their electronic structure researchgate.net. For the related and well-studied Me₂NCS₂• radical, it has been identified as a σ-radical, where the unpaired spin density is shared between the two sulfur atoms within a delocalized π-system involving the nitrogen and carbon atoms researchgate.net. This delocalization contributes to its relative stability compared to other sulfur-centered radicals.

Complexation Chemistry with Metal Ions and Metal Oxide Clusters

This compound and its derived radicals can interact with metal ions and clusters, forming coordination complexes. This chemistry is particularly relevant in applications where metallic activators, such as zinc oxide, are used.

Coordination Modes with Transition Metal Cations (e.g., Zn²⁺, Li⁺)

This compound can act as a ligand, coordinating with metal cations. While studies often focus on the more common disulfide (TMTD), the principles of coordination are analogous. The molecule can coordinate to metal ions like Li⁺ and Zn²⁺ through its sulfur atoms, often acting as a bidentate ligand to form a chelate ring.

Theoretical studies have shown that both the parent thiuram disulfide and the resulting radicals form stable chelate complexes with Li⁺ cations researchgate.net. In the case of zinc, quantum chemical studies have investigated the reactions of various zinc species, including Zn²⁺ and zinc oxide (ZnO) clusters, with related thiuram disulfides and their corresponding radicals researchgate.netnih.gov. The interaction with a Zn₄O₄ nanocluster, a model for bulk zinc oxide, is particularly noteworthy. It is predicted that the dissociation of the S-S bond in this compound upon reaction with the Zn₄O₄ cluster is strongly exothermic researchgate.netnih.gov. This contrasts sharply with the endothermic nature of the S-S bond dissociation in the free molecule, indicating that the zinc oxide cluster actively promotes the cleavage of the sulfur-sulfur bond researchgate.netnih.gov. The resulting complexes surprisingly contain both Zn-S and Zn-O bonds researchgate.netnih.gov.

| Metal Species | Interaction/Coordination Mode | Effect on S-S Bond |

| Li⁺ | Forms stable chelate complexes researchgate.net. | Facilitates homolytic dissociation researchgate.netacs.org. |

| Zn²⁺ | Forms stable complexes. | Activates the molecule for reaction. |

| Zn₄O₄ Cluster | Forms complexes with both Zn-S and Zn-O bonds researchgate.netnih.gov. | Strongly promotes exothermic S-S bond dissociation researchgate.netnih.gov. |

Ligand Exchange Reactions and Chelate Complex Formation

In the presence of metal complexes, this compound can participate in ligand exchange reactions, displacing other ligands to coordinate with the metal center. This process is fundamental to the mechanism of metal-activated reactions involving thiurams. The formation of a chelate complex, where the thiuram molecule binds to the metal ion through two sulfur atoms, is a common outcome.

This chelation stabilizes the metal-thiuram adduct. For instance, the interaction with zinc compounds, which are essential activators in rubber vulcanization, proceeds through the formation of such complexes. The formation of these zinc-thiuram complexes is believed to be a critical step that precedes the generation of the active sulfurating agents responsible for creating cross-links. The coordination to the metal center can weaken the S-S bond, facilitating its cleavage and the subsequent transfer of sulfur atoms. The stability and reactivity of these chelate complexes are central to the efficiency of thiuram-based accelerator systems.

Computational Modeling of Metal-Thiuram Trisulfide Interactions

Computational modeling has been instrumental in elucidating the mechanistic details of interactions between this compound (TMTT) and metal ions, which is particularly relevant to its role in rubber vulcanization. Theoretical studies, often using density functional theory (DFT), have provided significant insights into bond dissociation energies and the catalytic role of metal activators like zinc oxide.

Ab initio calculations have been employed to study the homolytic dissociation of TMTT. These studies indicate that the cleavage of one of the sulfur-sulfur (S-S) bonds in the trisulfide chain is a critical step. The calculated enthalpy required for this dissociation is 191.1 kJ mol⁻¹ researchgate.net. This value is higher than the S-S bond dissociation enthalpy in its disulfide counterpart, tetramethylthiuram disulfide (TMTD), which is approximately 150.0 kJ mol⁻¹ researchgate.net.

Modeling studies using metal ions, such as Li⁺ (as a proxy for zinc ions), demonstrate that the presence of metal cations facilitates the homolytic cleavage of the S-S bonds researchgate.net. This suggests that metal complexes of thiuram trisulfides are more reactive and prone to dissociation. Further computational research has explored the interaction of TMTT with zinc oxide clusters (e.g., Zn₄O₄), which serve as a model for the surface of solid zinc oxide used as an activator in vulcanization researchgate.net. These models predict that the dissociation of the TMTT molecule at the S-S bond upon reaction with the Zn₄O₄ cluster is a strongly exothermic process. This contrasts sharply with the endothermic nature of the S-S bond dissociation in the free molecule researchgate.net. The resulting complexes are predicted to contain both zinc-sulfur (Zn-S) and sulfur-oxygen (S-O) bonds, indicating a complex interaction with the activator surface researchgate.net. These findings support the hypothesis that zinc oxide promotes the formation of trisulfido complexes, which are believed to be key intermediates that act as sulfur-transfer agents during the vulcanization process researchgate.net.

| Compound | Bond Type | Dissociation Enthalpy (kJ mol⁻¹) |

|---|---|---|

| This compound (TMTT) | S-S | 191.1 researchgate.net |

| Tetramethylthiuram Disulfide (TMTD) | S-S | 150.0 researchgate.net |

| Tetramethylthiuram Disulfide (TMTD) | C-S | 268.0 researchgate.net |

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound is dominated by the polysulfide chain. Thiuram disulfides are generally considered weak oxidants atamanchemicals.com. They can be reduced to their corresponding dithiocarbamates, a reaction that involves the cleavage of the sulfur-sulfur bonds atamanchemicals.com. This reduction is a key aspect of their chemical behavior in various applications.

Conversely, the oxidation of thiuram polysulfides can occur under specific conditions. While detailed electrochemical studies specifically on TMTT are limited, research on the closely related tetramethylthiuram disulfide (TMTD) provides valuable analogies. For instance, the electrochemical oxidation of TMTD has been investigated using graphite electrodes for analytical purposes researchgate.net. Such processes involve the transfer of electrons from the molecule, indicating its capacity to act as a reducing agent under an applied potential. The oxidation of related dithiocarbamate (B8719985) salts with agents like hydrogen peroxide is a standard method for synthesizing thiuram disulfides, highlighting the accessibility of these redox transformations nih.govacs.org. Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids acs.org. Upon strong heating in the presence of air, complete oxidation results in the formation of sulfur oxides (SOₓ) and other gaseous products atamanchemicals.com.

Nucleophilic and Electrophilic Reactions Involving the Polysulfide Chain

The polysulfide chain in this compound is a reactive center for both nucleophilic and electrophilic attack. The sulfur atoms, particularly the central ones, are electrophilic in nature due to the polarizability of the S-S bonds and the presence of lone pairs of electrons. This makes them susceptible to attack by nucleophiles.

A prominent example of a nucleophilic reaction is desulfurization. Strong nucleophiles, such as triphenylphosphine (B44618) or cyanide ions, can attack one of the sulfur atoms in the polysulfide chain. This reaction results in the cleavage of an S-S bond and the extrusion of a sulfur atom. For TMTT, a sequential reaction can occur, first yielding tetramethylthiuram disulfide and then tetramethylthiuram monosulfide wikipedia.org. This reactivity is characteristic of organic polysulfides and is a key pathway for modifying the sulfur chain length.

While the sulfur atoms are primarily electrophilic centers for reactions involving the chain, the terminal sulfur atoms also possess lone pairs, allowing them to act as nucleophiles in certain contexts. However, the most characteristic reactions of the polysulfide moiety involve nucleophilic attack on the sulfur chain itself. The high nucleophilicity of sulfur compounds in general, particularly thiolate anions, is a well-established principle in organic chemistry libretexts.org.

Thermal Decomposition Pathways and Products

The thermal stability of this compound is limited, and it undergoes decomposition upon heating. The primary and initial step in its thermal decomposition is the homolytic cleavage of the sulfur-sulfur bonds within the polysulfide chain researchgate.net. As established by computational studies, the energy required to break one of the S-S bonds in TMTT is approximately 191.1 kJ mol⁻¹ researchgate.net.

This initial bond scission generates dithiocarbamate-containing radical species (e.g., Me₂NCS₂• and Me₂NCS•). These radicals are highly reactive and can subsequently undergo a complex series of further reactions, including rearrangement, disproportionation, and fragmentation. The ultimate decomposition of the molecule, especially at high temperatures, leads to the formation of a variety of smaller, stable molecules. When heated to decomposition, TMTT, similar to its disulfide analog, is expected to emit toxic fumes containing nitrogen oxides (NOₓ), sulfur oxides (SOₓ), and carbon oxides (CO, CO₂) atamanchemicals.com. The deterioration of the related compound TMTD is known to occur on prolonged exposure to heat atamanchemicals.comchemicalbook.com.

| Pathway | Description | Primary Products | Final Gaseous Products (High Temp) |

|---|---|---|---|

| Homolytic Cleavage | Initial breaking of the S-S bonds upon heating researchgate.net. | Thiuram radicals (e.g., Me₂NCS₂•, Me₂NCS•) | Nitrogen oxides (NOₓ), Sulfur oxides (SOₓ), Carbon oxides (CO, CO₂) atamanchemicals.com |

| Radical Reactions | Subsequent reactions of the initially formed radicals. | Various intermediate species |

Computational Chemistry and Theoretical Modeling of Tetramethylthiuram Trisulfide Systems

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are cornerstone methods in quantum chemistry for studying the electronic structure and properties of molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic energy based on the electron density, offering a balance between accuracy and computational cost. These approaches have been applied to understand the fundamental chemical behavior of thiuram polysulfides.

Prediction of Molecular Structures and Energetics

Theoretical calculations are instrumental in predicting the three-dimensional arrangement of atoms in a molecule and its thermodynamic stability. While detailed optimized geometries with specific bond lengths and angles for tetramethylthiuram trisulfide are not extensively detailed in the primary literature, the energetic consequences of its chemical reactions have been a subject of investigation.

Quantum chemical studies have explored the interaction of this compound with zinc compounds, which are crucial activators in rubber vulcanization. For instance, the reaction of this compound with a Zn4O4 nanocluster, a theoretical model for bulk zinc oxide, has been modeled. These calculations predict that the dissociation of the S-S bond in this compound upon reaction with the zinc oxide cluster is a strongly exothermic process. researchgate.netresearchgate.net This contrasts sharply with the dissociation of the free molecule in the gas phase, which is an endothermic process requiring significant energy input. researchgate.netresearchgate.net This finding highlights the catalytic role of zinc oxide in activating the trisulfide for subsequent reactions.

Interactive Data Table: Energetics of this compound Dissociation

| Reaction Condition | Process | Predicted Energetics | Computational Model Reference |

|---|---|---|---|

| In the presence of Zn4O4 cluster | S-S bond dissociation | Strongly Exothermic | MP2/6-31+G(2df,p)//B3LYP/6-31+G* researchgate.net |

| Free molecule (gas phase) | S-S bond dissociation | Endothermic | G3X(MP2) / G3X(MP2)-RAD researchgate.net |

Calculation of Bond Dissociation Energies and Reaction Barriers

Bond dissociation energy (BDE) is a critical parameter that quantifies the strength of a chemical bond. It corresponds to the enthalpy change upon the homolytic cleavage of a bond to form two radical fragments. High-level ab initio calculations have been employed to determine the BDE of the sulfur-sulfur bonds in this compound.

Specifically, using G3X(MP2) and G3X(MP2)-RAD theories, the enthalpy required to cleave one of the S-S bonds in the trisulfide chain has been calculated to be 191.1 kJ mol⁻¹. researchgate.net This value provides a quantitative measure of the bond's stability and is essential for understanding the initiation steps of chemical processes involving this compound, such as thermal decomposition or vulcanization reactions. The endothermic nature of this value confirms that energy is required to break the bond in the isolated molecule. researchgate.net Information regarding the computational investigation of other specific reaction barriers for this compound is limited in the surveyed literature.

Interactive Data Table: Calculated Bond Dissociation Energy for this compound

| Bond Cleavage | Parameter | Calculated Value (kJ mol⁻¹) | Computational Method |

|---|---|---|---|

| Homolytic S-S Cleavage | Bond Dissociation Enthalpy | 191.1 | G3X(MP2) / G3X(MP2)-RAD researchgate.net |

Quantum Chemical Investigation of Reaction Mechanisms

Understanding the detailed pathway of a chemical reaction requires identifying intermediate structures, transition states, and the energy profile connecting them. Quantum chemical methods are essential for mapping these complex reaction mechanisms.

Transition State Analysis

A transition state is the highest energy point along a reaction coordinate, representing a transient molecular configuration that is equally likely to proceed to products or revert to reactants. Locating and characterizing transition states through computational methods is fundamental to calculating reaction barriers and understanding reaction kinetics. While the exothermic nature of the zinc-oxide-mediated dissociation of this compound has been established, a detailed transition state analysis for this or other reactions involving the trisulfide has not been reported in the reviewed literature. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior, conformational changes, and transport properties of molecular systems. However, based on the surveyed scientific literature, molecular dynamics simulations specifically focused on the dynamic behavior of this compound systems have not been reported.

Spectroscopic Parameter Prediction (e.g., ESR g-tensors for radicals)

In the computational modeling of this compound and its related systems, the prediction of spectroscopic parameters is a crucial aspect for understanding their electronic structure and reactivity. A key application in this area is the calculation of Electron Spin Resonance (ESR) g-tensors for radical species that may be formed during chemical processes such as vulcanization.

Detailed Research Findings

Theoretical studies have been conducted to predict the ESR g-tensors for radicals derived from tetramethylthiuram compounds, specifically the Me₂NCSn• radicals where n can be 1, 2, or 3. nih.govresearchgate.net These calculations provide valuable insights into the magnetic properties of these transient species. The g-tensor is a fundamental parameter in ESR spectroscopy that characterizes the interaction of an unpaired electron with an external magnetic field.

Ab initio calculations have been employed to determine the principal components of the g-tensor (gₓ, gᵧ, g₂) and the isotropic g-value (gᵢₛₒ) for these radicals. nih.govresearchgate.net These computational approaches, such as those based on G3X(MP2) and G3X(MP2)-RAD theories, allow for the accurate prediction of molecular properties, including those relevant to ESR spectroscopy. nih.govresearchgate.net

The calculated g-tensors for the Me₂NCSn• radicals (n = 1-3) are presented in the table below. nih.gov These theoretical predictions are essential for the identification and characterization of these radicals in experimental ESR spectra. The Me₂NCS₂• radical, in particular, is noted as a stable sulfur radical. nih.govresearchgate.net

Interactive Data Table: Calculated ESR g-Tensors for Me₂NCSn• Radicals (n = 1-3)

| Radical | gₓ | gᵧ | g₂ | gᵢₛₒ |

| Me₂NCS• | 2.0021 | 2.0079 | 2.0123 | 2.0074 |

| Me₂NCS₂• | 2.0021 | 2.0163 | 2.0315 | 2.0166 |

| Me₂NCS₃• | 2.0024 | 2.0229 | 2.0463 | 2.0239 |

Mechanistic Contributions of Tetramethylthiuram Trisulfide in Polymer Science

Role in Sulfur Vulcanization of Elastomers

The vulcanization process transforms soft, tacky rubber into a durable, elastic material by forming crosslinks between individual polymer chains. TMTT plays a multifaceted role in this transformation.

Initiation of Crosslinking Reactions

The initiation of crosslinking in sulfur vulcanization is a complex process that involves the formation of reactive intermediates. TMTT, like other thiuram accelerators, is believed to generate radical species upon heating. A detailed mechanism suggests that the process begins with the homolytic splitting of tetramethylthiuram polysulfides, which are formed in the presence of sulfur, leading to the rapid formation of thiuram persulphenyl radicals. researchgate.net These highly reactive radicals can then abstract hydrogen atoms from the elastomer chains, creating polymer radicals that are the initial sites for crosslinking.

Another proposed mechanism involves the reaction of the accelerator with zinc oxide to form an active accelerator complex, which then reacts with sulfur to create a sulfurating agent. researchgate.net This agent subsequently reacts with the rubber to initiate vulcanization. In the absence of zinc oxide, dimethyldithiocarbamic acid is formed, which is unstable and decomposes, but in the presence of ZnO, it forms a more stable zinc salt. researchgate.net

Facilitation of Sulfur Atom Transfer Processes

One of the key functions of TMTT is to act as a sulfur donor and to facilitate the efficient transfer of sulfur atoms to the polymer backbone. Zinc oxide is predicted to promote the formation of trisulfido complexes, which are thought to act as catalysts for the transfer of sulfur atoms during the vulcanization process. nih.govresearchgate.net Quantum chemical studies have shown that the dissociation of the S-S bond in TMTT is strongly exothermic when it reacts with a zinc oxide cluster, in stark contrast to the endothermic dissociation of the free molecule. nih.govresearchgate.net

This interaction with zinc oxide leads to the formation of zinc-containing complexes that can carry and deliver sulfur to the reactive sites on the polymer chains, ultimately forming the crosslinks. The uptake of sulfur atoms by these complexes is an important step in the formation of the polysulfidic bridges that characterize the vulcanized network. nih.gov

Influence on Network Formation and Crosslink Architecture

The type and density of crosslinks in a vulcanized elastomer determine its mechanical properties. TMTT, as a fast-acting accelerator, influences the final network structure. The use of thiuram accelerators can lead to a high degree of cure, resulting in vulcanizates with high tensile strength and modulus. lusida.com

The architecture of the crosslinks—whether they are monosulfidic, disulfidic, or polysulfidic—is critical. Shorter crosslinks (mono- and disulfide) generally provide better heat resistance, while longer polysulfidic crosslinks contribute to improved tensile strength and durability. The ratio of accelerator to sulfur in the formulation plays a significant role in determining the nature of these crosslinks. The presence of TMTT can influence the shortening of polysulfidic crosslinks during the later stages of vulcanization, a process known as maturation, which can affect the final properties of the rubber. researchgate.net

Interaction with Accelerators and Activators in Polymer Formulations (e.g., Zinc Oxide)

The effectiveness of TMTT as an accelerator is significantly enhanced by the presence of activators, with zinc oxide being the most common. Zinc compounds are essential activators in the vulcanization of polymers with sulfur. nih.govresearchgate.net The interaction between zinc oxide and TMTT is a critical step in the vulcanization mechanism.

Quantum chemical studies have shown that zinc oxide clusters can form stable complexes with TMTT and its related radicals. nih.govresearchgate.net The dissociation of the TMTT molecule at its S-S bond is energetically favorable upon reaction with a ZnO cluster. nih.govresearchgate.net This interaction facilitates the formation of the active sulfurating species. The empirical knowledge that ZnO is a superior activator in thiuram-accelerated vulcanization compared to zinc dithiocarbamate (B8719985) alone supports these theoretical predictions. nih.govresearchgate.net

The presence of zinc oxide is necessary to form a stable zinc dimethyldithiocarbamate (B2753861), which prevents the decomposition of the accelerator and pendant groups during vulcanization. researchgate.net Studies have confirmed the desirability of using zinc oxide in TMTD (a related thiuram disulfide) vulcanization, and have also shown that zinc sulfide (B99878) can act as an effective activator. kglmeridian.com The synergy between TMTT and activators like zinc oxide is crucial for achieving efficient and controlled vulcanization, leading to rubber products with desired physical and mechanical properties.

| Activator/Co-activator | Role in TMTT-accelerated Vulcanization |

| Zinc Oxide (ZnO) | Promotes the formation of trisulfido complexes that catalyze sulfur transfer. nih.govresearchgate.net Facilitates the exothermic dissociation of the TMTT S-S bond. nih.govresearchgate.net |

| Stearic Acid | In conjunction with ZnO, forms active Zn(II) centers that enhance reaction kinetics. researchgate.net |

| Zinc Sulfide (ZnS) | Can act as an effective activator for TMTD vulcanization. kglmeridian.com |

Advanced Concepts in Thiuram-Mediated Polymer Modification

Beyond its traditional role in vulcanization, thiuram compounds like TMTT are being explored in more advanced polymer modification strategies. These methods aim to create polymers with novel functionalities and improved performance.

One emerging area is the development of light-induced living polymer networks. Carbazole-based thiuram disulfides have been shown to act as photoactivated reshuffling linkages and iniferters (initiator-transfer agent-terminator) under visible light. nih.gov This allows for the creation of covalent adaptable networks (CANs) that can be reconfigured, healed, or have their chains extended upon light exposure. nih.govresearchgate.net This technology opens up possibilities for creating smart materials with adaptive and self-healing properties.

Another advanced application involves the modification of recycled rubber. For instance, tetramethylthiuram disulfide (TMTD) can be used in the reclaiming of ground tire rubber (GTR). mdpi.com During the compounding of GTR with other materials, TMTD can generate free radicals and interact with the sulfur crosslinks, leading to a more effective reclaiming process and better processability of the recycled material. mdpi.com

Furthermore, the surface modification of polymers is a broad field where reactive compounds can be used to alter surface properties. researchgate.netscilit.com While not specific to TMTT, the reactivity of thiurams suggests potential for their use in grafting or surface functionalization to impart specific properties like antimicrobial activity or altered hydrophobicity.

Kinetic Studies of Polymerization Processes Initiated or Influenced by TMTT

The kinetics of vulcanization are critical for controlling the manufacturing process and the final properties of the rubber product. Thiurams are classified as ultra-fast accelerators, significantly increasing the rate of the crosslinking reaction. lusida.com

Studies on ethylene propylene diene monomer (EPDM) rubber have shown that thiuram accelerators, along with dithiocarbamates, provide the earliest hardening time compared to other accelerator classes like thiazoles and sulfonamides. dergipark.org.tr The cure rate index (CRI), a measure of the speed of vulcanization, is significantly influenced by the type of accelerator used.

In studies of natural rubber/chloroprene rubber blends, tetramethylthiuram monosulfide (TMTM), a related compound, resulted in the fastest scorch time and optimum curing time. neliti.com The rate of cure for thiurams is generally in the order of TMTD > TETD (tetraethylthiuram disulfide) > DPTT (dipentamethylenethiuram tetrasulfide) > TMTM. specialchem.com

Kinetic investigations of polymerization initiated by tetramethylthiuram disulfide (TMTD) have shown that it can act as a polymerization initiator, for example, with methyl methacrylate and styrene. nih.gov The rate of polymerization with TMTD as an initiator was found to be faster than that with benzoyl peroxide under certain conditions. nih.gov These studies provide insight into the radical-generating capabilities of thiuram disulfides and their potential to influence polymerization reactions beyond vulcanization.

| Accelerator Class | General Cure Speed | Scorch Safety |

| Thiurams (e.g., TMTT) | Ultra-fast lusida.com | Generally lower |

| Dithiocarbamates | Ultra-fast neliti.com | Very low |

| Sulfenamides | Delayed action, fast cure specialchem.com | Good |

| Thiazoles | Semi-fast neliti.com | Good |

| Guanidines | Slow | Good |

Degradation Pathways and Environmental Chemical Transformations of Tetramethylthiuram Trisulfide

Hydrolytic Cleavage Mechanisms and Resultant Species

While specific kinetic studies on the hydrolysis of Tetramethylthiuram trisulfide are not extensively detailed in publicly available literature, the chemical behavior of the closely related Tetramethylthiuram disulfide (Thiram) provides significant insights. Thiuram disulfides are known to undergo hydrolysis, particularly under acidic conditions. This process is expected to be analogous for the trisulfide. The hydrolytic degradation likely proceeds through the cleavage of the sulfur-sulfur bonds.

The decomposition of thiurams in an aqueous environment can lead to the formation of dithiocarbamates, which are unstable in acidic conditions and further break down into dimethylamine (B145610) and carbon disulfide. For this compound, a plausible hydrolytic pathway would involve the cleavage of the trisulfide bridge, potentially leading to the formation of dimethyldithiocarbamic acid and other sulfur-containing intermediates. The stability of these intermediates would be highly dependent on the pH of the surrounding medium. In acidic soils or water, the degradation is generally more rapid.

Oxidative Degradation Processes

Oxidative processes contribute significantly to the degradation of many sulfur-containing compounds, and this compound is no exception. The presence of oxidizing agents in the environment can lead to the transformation of the trisulfide moiety.

The oxidation of thiuram disulfides can lead to the formation of various oxidized sulfur species. It is proposed that this process involves intermediates such as sulfenic and sulfinic acids. For this compound, oxidation could lead to the formation of thiosulfinates and other oxygenated sulfur compounds. These reactions would effectively break down the original trisulfide structure, leading to less complex molecules. The ultimate oxidation products of the sulfur atoms could include sulfates.

Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), are highly reactive and can initiate the degradation of organic molecules in the environment. While direct studies on the interaction of ROS with this compound are scarce, the general reactivity of ROS with organic sulfides suggests a likely pathway for degradation. Hydroxyl radicals can abstract hydrogen atoms or add to the sulfur atoms, initiating a cascade of reactions that would lead to the cleavage of the carbon-sulfur and sulfur-sulfur bonds. This would result in the fragmentation of the molecule into smaller, more soluble, and potentially more biodegradable products.

Photochemical Transformation Pathways

Sunlight can provide the energy needed to break chemical bonds, and this process, known as photolysis or photochemical transformation, is a critical degradation pathway for many environmental contaminants. Organic polysulfides are known to be susceptible to photochemical cleavage of their sulfur-sulfur bonds.

Recent research on cyclic organic trisulfides has demonstrated that UV light can initiate the cleavage of the S-S bonds, generating diradical species that can then undergo further reactions. chemrxiv.orgchemrxiv.org This principle of S-S bond photolysis is applicable to this compound. Upon absorption of light energy, the trisulfide linkage can undergo homolytic cleavage, resulting in the formation of sulfur-centered radicals. These highly reactive radicals can then participate in a variety of subsequent reactions, such as rearrangement, disproportionation, or reaction with other molecules in the environment, leading to a range of transformation products.

Abiotic Decomposition Routes in Aqueous and Soil Systems

The abiotic decomposition of this compound in water and soil is governed by a combination of the processes described above: hydrolysis, oxidation, and photolysis. The rate and extent of decomposition are influenced by several environmental factors.

| Environmental Factor | Influence on Decomposition |

| pH | Decomposition is generally faster in acidic conditions due to the instability of dithiocarbamate (B8719985) intermediates. |

| Temperature | Higher temperatures typically increase the rate of chemical reactions, including hydrolysis and oxidation. |

| Presence of Metal Ions | Metal ions, such as those of zinc, can facilitate the homolytic dissociation of the S-S bonds, accelerating degradation. |

| Sunlight Exposure | Direct exposure to sunlight will promote photochemical transformation, a key degradation pathway. |

| Organic Matter Content | The impact of organic matter is complex; it can adsorb the compound, potentially slowing degradation, or it can contain substances that promote degradation. |

Characterization of Chemical Transformation Products and Intermediates (e.g., Bis(dimethylcarbamoyl) trisulfide)

The complete characterization of all transformation products of this compound is challenging due to the transient nature of many of the intermediates. However, based on the known chemistry of thiurams and polysulfides, several key products can be anticipated.

Bis(dimethylcarbamoyl) trisulfide is another name for this compound itself and therefore is the parent compound, not a transformation product. The name describes the structure of two dimethylcarbamoyl groups linked by a trisulfide bridge.

Key intermediates and final degradation products likely include:

Dimethyldithiocarbamic acid: A primary product of the cleavage of the thiuram structure.

Dimethylamine and Carbon Disulfide: These are the characteristic breakdown products of dithiocarbamic acids, especially in acidic environments.

Tetramethylthiuram disulfide (Thiram) and Tetramethylthiuram monosulfide: These may be formed through rearrangement or disproportionation reactions of the initial trisulfide radicals.

Elemental Sulfur: The trisulfide linkage can potentially eliminate a sulfur atom to form the more stable disulfide.

Oxidized Sulfur Species: As mentioned in the oxidative degradation section, various sulfoxides, sulfones, and ultimately sulfates can be formed.

The table below summarizes the plausible degradation products and their parent pathways.

| Degradation Pathway | Plausible Products and Intermediates |

| Hydrolysis | Dimethyldithiocarbamic acid, Dimethylamine, Carbon Disulfide |

| Oxidation | Sulfenic acids, Sulfinic acids, Thiosulfinates, Sulfates |

| Photolysis | Sulfur-centered radicals, Tetramethylthiuram disulfide, Tetramethylthiuram monosulfide |

| General Abiotic Decomposition | A mixture of the above, depending on environmental conditions |

Further research utilizing advanced analytical techniques would be necessary to fully identify and quantify the various transformation products of this compound under different environmental conditions.

Advanced Analytical Methodologies for Research on Tetramethylthiuram Trisulfide

Chromatographic Techniques for Separation and Identification

Chromatography is an indispensable tool for the separation of complex mixtures. When coupled with mass spectrometry, it provides a powerful method for the unambiguous identification and quantification of individual components.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation of non-volatile and thermally labile compounds, making it well-suited for the analysis of organosulfur compounds like Tetramethylthiuram trisulfide. When coupled with tandem mass spectrometry (MS/MS), it offers exceptional selectivity and sensitivity.

The analysis of organic polysulfides by HPLC-MS/MS often involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a C18 column is typically employed. The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.

Mass spectrometric detection provides molecular weight and structural information. Electrospray ionization (ESI) is a common ionization technique for this class of compounds. In tandem mass spectrometry (MS/MS), a specific parent ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected and fragmented to produce characteristic daughter ions. This process, known as selected reaction monitoring (SRM), allows for highly selective and sensitive quantification, even in complex matrices. A key diagnostic feature in the mass spectrum that distinguishes the trisulfide from its more common disulfide analogue is a mass difference of approximately 32 Da, corresponding to the additional sulfur atom. news-medical.netnih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for Organic Trisulfide Analysis

| Parameter | Value/Condition |

|---|---|

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | Precursor Ion -> Product Ion (Specific to analyte) |

This table presents typical parameters for the analysis of organic trisulfides and may require optimization for this compound.

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. o-ring-prueflabor.de However, its application to thiuram polysulfides, including this compound, is complicated by their thermal lability. atamanchemicals.com At the elevated temperatures typically used in GC injectors and columns, these compounds can undergo decomposition, leading to the formation of more volatile and stable fragments.

Research on the thermal degradation of thiuram accelerators has shown that a common decomposition product is carbon disulfide (CS₂). scielo.br Therefore, a standard GC-MS analysis of this compound may not detect the intact molecule but rather its thermal degradation products.

For a more direct analysis of the intact molecule, techniques like pyrolysis-GC-MS can be employed. shimadzu.com In this method, the sample is subjected to a controlled and rapid heating process (pyrolysis) to induce fragmentation in a reproducible manner. The resulting volatile fragments are then separated by GC and identified by MS. While this provides a characteristic fingerprint of the original molecule, it is an indirect method of analysis. The complex fragmentation patterns can, however, be used for the identification and differentiation of various thiuram-based accelerators in rubber formulations. scielo.br

Table 2: Typical GC-MS Parameters for the Analysis of Volatile Sulfur Compounds

| Parameter | Value/Condition |

|---|---|

| GC System | Agilent 7890A or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Inlet Temperature | 250 °C (potential for thermal degradation) |

| Carrier Gas | Helium, constant flow at 1 mL/min |

| Oven Program | 50 °C (hold 2 min) to 280 °C at 10 °C/min |

| MS System | Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-450 |

Note: These are general parameters and direct injection of this compound may lead to decomposition.

Spectrophotometric Detection Methods

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.

This compound, like other dithiocarbamates and thiurams, has the ability to form colored complexes with various metal ions. This property can be exploited for its quantitative determination using UV-Visible spectrophotometry. The formation of a metal-ligand complex often results in a significant shift in the absorption spectrum and an increase in the molar absorptivity, enhancing the sensitivity of the measurement.

Studies on the closely related tetramethylthiuram disulfide (thiram) have demonstrated the formation of a strongly colored complex with copper(II) ions. researchgate.net This complex exhibits a maximum absorbance at a wavelength of 439 nm. researchgate.net It is anticipated that this compound would exhibit similar chelating behavior, binding to metal ions through its sulfur atoms. The intensity of the color of the resulting complex, measured by its absorbance, is directly proportional to the concentration of the trisulfide, forming the basis for a quantitative assay.

The study of these complexation reactions is also fundamental to understanding the role of metal activators, such as zinc oxide, in the vulcanization process. Quantum chemical studies have suggested that the dissociation of the S-S bond in this compound is promoted upon reaction with zinc oxide clusters.

Table 3: UV-Visible Spectrophotometric Data for the Thiram-Copper(II) Complex

| Parameter | Value |

|---|---|

| Analyte | Tetramethylthiuram disulfide (Thiram) |

| Complexing Agent | Copper(II) ions |

| Wavelength of Maximum Absorbance (λmax) | 439 nm researchgate.net |

| Solvent | Aqueous solution |

This data for the disulfide analogue is presented as a reference for the expected behavior of this compound.

Electrochemical and Voltammetric Approaches for Redox Characterization

Electrochemical techniques are powerful tools for investigating the redox properties of molecules, providing insights into their electron transfer kinetics and reaction mechanisms. Voltammetric methods, in particular, are well-suited for the characterization of electroactive species like this compound.

The electrochemical behavior of thiuram polysulfides has been a subject of interest, particularly in the context of their application in high-energy lithium batteries. rsc.orgresearchgate.net These studies reveal that thiuram polysulfides can undergo multiple, reversible redox reactions. rsc.org

Cyclic voltammetry (CV) is a commonly used technique to probe these redox processes. In a CV experiment, the potential applied to a working electrode is scanned linearly in the forward and reverse directions, and the resulting current is measured. For a reversible redox couple, a pair of peaks (one for oxidation and one for reduction) is observed. The peak potentials can provide information about the standard reduction potential of the analyte, while the peak separation can give insights into the electron transfer kinetics.

Studies comparing the cyclic voltammetry of thiols, disulfides, and trisulfides have shown that it is possible to electrochemically distinguish between these species. dtic.mil The reduction and oxidation potentials are sensitive to the number of sulfur atoms in the polysulfide chain. For thiuram polysulfides, multiple redox peaks are often observed, corresponding to the stepwise cleavage and formation of the sulfur-sulfur bonds. rsc.org The complex electrochemical behavior highlights the rich redox chemistry of these compounds.

Table 4: Representative Electrochemical Data for a Thiuram Polysulfide

| Parameter | Description |

|---|---|

| Technique | Cyclic Voltammetry (CV) |

| Working Electrode | Glassy Carbon or Platinum |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum wire |

| Solvent/Electrolyte | Organic solvent (e.g., Dimethylformamide) with a supporting electrolyte (e.g., Tetrabutylammonium perchlorate) |

| Observed Processes | Multiple reversible redox peaks corresponding to the reduction and oxidation of the polysulfide chain. rsc.org |

Surface-Enhanced Raman Spectroscopy (SERS) for High-Sensitivity Detection and Mechanistic Probing

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information about molecules adsorbed on or near the surface of plasmonic nanostructures (typically gold or silver). The enhancement of the Raman signal can be several orders of magnitude, allowing for the detection of analytes at very low concentrations.

While specific SERS studies on this compound are limited, extensive research on its disulfide analogue, thiram, demonstrates the potential of this technique. SERS has been successfully applied to the detection and quantification of thiram, with detection limits reaching the nanomolar range.

The SERS spectrum of a thiuram molecule provides a unique vibrational fingerprint, with characteristic peaks corresponding to C-N, C=S, and S-S stretching modes. The analysis of the SERS spectra can also provide insights into the orientation and interaction of the molecule with the metal surface. For thiram, it has been proposed that the molecule adsorbs onto the silver or gold nanoparticles through the sulfur atoms, and in some cases, cleavage of the S-S bond upon adsorption has been observed.

Given the structural similarity, it is expected that SERS can be a powerful tool for the high-sensitivity detection of this compound and for probing its interaction with metal surfaces, which is relevant to its role in rubber vulcanization where it interacts with zinc oxide.

Table 5: Prominent Raman Bands Observed in the SERS Spectrum of Thiram

| Raman Shift (cm⁻¹) | Vibrational Assignment (tentative) |

|---|---|

| ~560 | ν(S-S) |

| ~930 | ρ(CH₃) |

| ~1150 | ν(C-N) + ρ(CH₃) |

| ~1380 | δ(CH₃) |

This table shows representative data for thiram, which is expected to have a similar, yet distinct, SERS spectrum to this compound.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

For complex organosulfur compounds like this compound, single-crystal XRD would be the definitive method for confirming its molecular structure. The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The scattering of X-rays by the electron clouds of the atoms in the crystal lattice creates a unique pattern of constructive and destructive interference. By measuring the intensities and angles of these diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

Should single crystals of this compound be successfully grown, XRD analysis would be anticipated to provide crucial data on the geometry of the central trisulfide chain (S-S-S), including bond lengths and angles, as well as the torsional angles between the two dithiocarbamate (B8719985) groups. This information is vital for understanding the molecule's conformational flexibility, steric hindrance, and potential reactivity, which are key factors in its industrial applications.

The typical data obtained from a single-crystal XRD experiment that would be applicable to this compound are presented in the hypothetical data table below, based on findings for analogous compounds.

| Parameter | Hypothetical Value for this compound | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements of the crystal lattice. |

| a (Å) | ~10.0 | Unit cell dimension along the a-axis. |

| b (Å) | ~11.5 | Unit cell dimension along the b-axis. |

| c (Å) | ~12.0 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Unit cell angle. |

| β (°) | ~100 | Unit cell angle. |

| γ (°) | 90 | Unit cell angle. |

| Volume (ų) | ~1380 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| S-S Bond Lengths (Å) | ~2.0 - 2.1 | Provides insight into the nature of the trisulfide linkage. |

| S-S-S Bond Angle (°) | ~105 - 110 | Defines the geometry of the central sulfur chain. |

| C-S Bond Lengths (Å) | ~1.6 - 1.8 | Characterizes the bonds within the dithiocarbamate groups. |

| C-N Bond Lengths (Å) | ~1.3 | Indicates potential double bond character and electron delocalization. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.